tert-butyl 6-(bromomethyl)-3,4-dihydro-5-methylisoquinoline-2(1H)-carboxylate
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Overview
Description
Tert-butyl 6-(bromomethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromomethyl group, a methyl group, and a tert-butyl ester group attached to the tetrahydroisoquinoline core. It is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and its utility as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(bromomethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the bromomethyl group: This step involves the bromination of a methyl group attached to the tetrahydroisoquinoline core. N-bromosuccinimide (NBS) is often used as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for tert-butyl 6-(bromomethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the bromination step and the use of more efficient catalysts for the esterification step.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(bromomethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary alcohols.
Scientific Research Applications
Tert-butyl 6-(bromomethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-(bromomethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-(chloromethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Tert-butyl 6-(iodomethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Uniqueness
Tert-butyl 6-(bromomethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro or iodo analogs. The tert-butyl ester group also provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C16H22BrNO2 |
---|---|
Molecular Weight |
340.25 g/mol |
IUPAC Name |
tert-butyl 6-(bromomethyl)-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-11-12(9-17)5-6-13-10-18(8-7-14(11)13)15(19)20-16(2,3)4/h5-6H,7-10H2,1-4H3 |
InChI Key |
HYYIVXFEEWOWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)CBr |
Origin of Product |
United States |
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